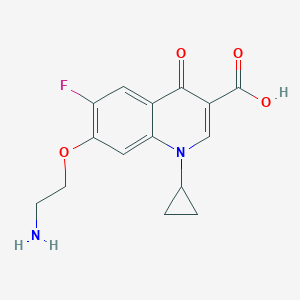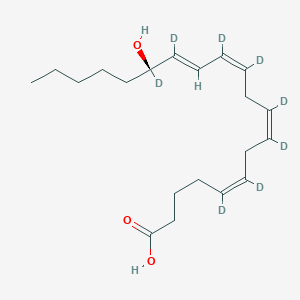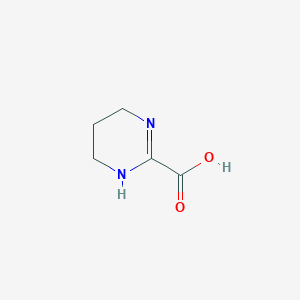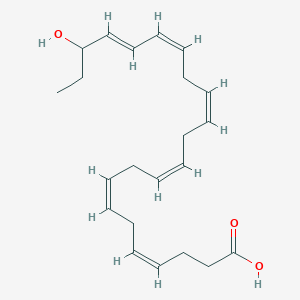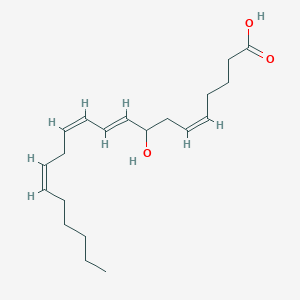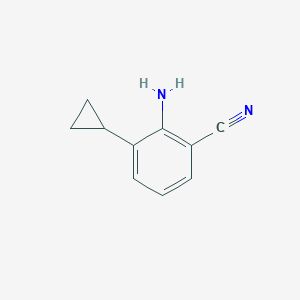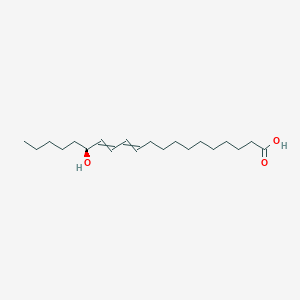
(15S)-15-hydroxyicosa-11,13-dienoic acid
Overview
Description
(15S)-15-hydroxyicosa-11,13-dienoic acid, also known as 15(S)-HETrE, is an in vivo metabolite of gamma-linolenic acid . It is a polyunsaturated fatty acid that has been reported to modulate arachidonic acid (AA) metabolism and tumorigenesis . It suppresses cyclooxygenase-2 (COX-2) overexpression and/or Prostaglandin E2 (PGE2) biosynthesis .
Molecular Structure Analysis
The molecular formula of (15S)-15-hydroxyicosa-11,13-dienoic acid is C20H36O4 . It is a hydroperoxy fatty acid that is (11Z,13E)-icosadienoic acid in which the pro-S hydrogen at position 15 has been replaced by a hydroperoxy group . It is a long-chain fatty acid and a hydroperoxy polyunsaturated fatty acid .
Scientific Research Applications
Vasoconstriction and Antiproliferative Activity
- (15S)-15-hydroxyicosa-11,13-dienoic acid, a metabolite of arachidonic acid, exhibits biological effects like vasoconstriction and angiogenesis (Pfister, Klimko, & Conrow, 2016).
- It elicits concentration-dependent contractions in pulmonary arteries and influences thymidine incorporation in vascular smooth muscle cells, indicating its role in vascular modulation and cell proliferation (Pfister, Klimko, & Conrow, 2016).
Role in Airway Inflammation and Asthma
- The presence of 15(S)-HETE has been observed in higher levels in asthmatic subjects, suggesting its involvement in airway inflammation (Profita et al., 2000).
- It plays a role in the immunoregulatory functions relevant in airway inflammation, with macrophages being a major source in induced sputum (Profita et al., 2000).
Inhibition of Endothelial Cell Proliferation
- 15(S)-HETE's metabolite, 15-oxo-ETE, inhibits human vascular vein endothelial cell proliferation, suggesting an antiangiogenic role (Wei, Zhu, Shah, & Blair, 2009).
- This inhibition may have implications for the development of therapies targeting angiogenesis in various diseases (Wei, Zhu, Shah, & Blair, 2009).
Effect on Cerebral Vascular Tone
- 15(S)-HETE analogs and metabolites have been studied for their effects on cerebral vascular tone, which could have therapeutic implications for conditions like subarachnoid hemorrhage (Yu et al., 2004).
Role in Ocular Mucin Secretion
- 15(S)-HETE stimulates secretion of specific ocular mucins in human conjunctiva, indicating its importance in ocular surface health and potential therapeutic applications in ocular diseases (Jumblatt, Cunningham, Li, & Jumblatt, 2002).
Influence on Non-Small Cell Lung Cancer
- It plays a role in the development of non-small cell lung cancer, with its metabolites acting as ligands for peroxisome proliferator-activated receptor gamma, which impacts cell growth and apoptosis (Yuan et al., 2010).
Mechanism of Action
Target of Action
The primary targets of (15S)-15-hydroxyicosa-11,13-dienoic acid, also known as 15-HETE, are the 15-lipoxygenase (15-LO) enzymes, specifically ALOX15 and ALOX15B . These enzymes are upregulated in certain cells, such as pulmonary artery endothelial cells and smooth muscle cells . They play a crucial role in the arachidonic acid cascade, a key metabolic pathway involved in inflammation and other physiological processes .
Mode of Action
15-HETE interacts with its targets, the 15-LO enzymes, leading to several changes at the cellular level. It plays a central role in the contractile machinery and promotes cell proliferation by affecting signal pathways, mitogens, and cell cycle components . For instance, under hypoxic conditions, 15-HETE mediates the up-regulation of ROCK expression and promotes the translocation of ROCK2 from the nucleus to the cytoplasm through G-protein and tyrosine kinase pathways .
Biochemical Pathways
15-HETE affects the arachidonic acid cascade, a biochemical pathway that plays a significant role in the pulmonary vasculature . Disruption of this pathway is central to the pathogenesis of conditions like pulmonary arterial hypertension (PAH) . 15-HETE promotes a proliferative, antiapoptotic, and vasoconstrictive physiological environment, leading to conditions like hypoxic pulmonary hypertension .
Pharmacokinetics
It’s known that the bioavailability of similar hydroxycinnamic acids (hcas) is generally low, which can impair their administration by the oral route
Result of Action
The action of 15-HETE results in several molecular and cellular effects. It promotes a proliferative, antiapoptotic, and vasoconstrictive physiological environment . This leads to conditions like hypoxic pulmonary hypertension, characterized by elevated pulmonary artery resistance, which can progress to right ventricular failure and often death .
Action Environment
Environmental factors can influence the action of 15-HETE. For instance, in the context of soil enzyme activity, factors such as acid rain intensity and soil fraction (i.e., rhizosphere and bulk soil) can moderate the effect of acid rain, which could potentially affect the activity of compounds like 15-HETE . .
properties
IUPAC Name |
(15S)-15-hydroxyicosa-11,13-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17,19,21H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRWPEHMGCHTIT-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C=CC=CCCCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425005 | |
| Record name | 15(S)-HEDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(15S)-15-hydroxyicosa-11,13-dienoic acid | |
CAS RN |
92693-04-4 | |
| Record name | 15(S)-HEDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



